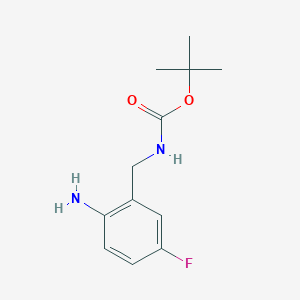

Tert-butyl 2-amino-5-fluorobenzylcarbamate

Übersicht

Beschreibung

Tert-butyl 2-amino-5-fluorobenzylcarbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, a fluorine atom, and a benzylcarbamate moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-amino-5-fluorobenzyl alcohol and tert-butyl isocyanate.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at around 0°C to room temperature.

Catalysts: A catalyst such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used, often in acidic conditions.

Reduction: Common reducing agents include iron and hydrochloric acid or tin and hydrochloric acid.

Substitution: Nucleophiles such as sodium cyanide or ammonia can be used, often in polar aprotic solvents.

Major Products Formed:

Oxidation: 2-amino-5-fluorobenzonitrile

Reduction: 2-amino-5-fluorobenzylamine

Substitution: 2-amino-5-fluorobenzyl cyanide or 2-amino-5-fluorobenzylamine

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The exact mechanism by which tert-butyl 2-amino-5-fluorobenzylcarbamate exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The tert-butyl group, in particular, can affect the compound's reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 5-amino-2-fluorophenylcarbamate

Tert-butyl 2-amino-6-fluorobenzylcarbamate

Tert-butyl 3-amino-4-fluorobenzylcarbamate

Uniqueness: Tert-butyl 2-amino-5-fluorobenzylcarbamate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Biologische Aktivität

Tert-butyl 2-amino-5-fluorobenzylcarbamate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H15FN2O2

- Molecular Weight : 224.25 g/mol

- CAS Number : [Not available in the provided sources]

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Mechanism : The compound's antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidants such as superoxide dismutase (SOD) and catalase .

2. Cytotoxic Effects

Studies have demonstrated that this compound possesses cytotoxic effects against certain cancer cell lines.

- Cell Lines Tested : The compound was evaluated on WRL68 hepatocyte cell lines using MTT assays, showing an IC50 greater than 100 µg/mL, indicating moderate cytotoxicity .

3. Gastroprotective Effects

The gastroprotective properties of this compound have been highlighted in various studies. It appears to protect against gastric mucosal lesions induced by ethanol.

- Mechanism : The gastroprotective effect is mediated through several mechanisms:

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Gastroprotective Mechanism

In a controlled study, rats were administered varying doses of this compound prior to ethanol exposure. The results indicated:

- Significant reduction in gastric lesions.

- Histological analysis showed reduced submucosal edema and leukocyte infiltration.

- Enhanced Alcian blue staining indicated increased mucin production .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. This suggests its potential application in preventing oxidative damage in cellular environments .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVBWOUDRGLBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701787 | |

| Record name | tert-Butyl [(2-amino-5-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756839-26-6 | |

| Record name | tert-Butyl [(2-amino-5-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.